molecular formula C10H12ClNO2 B1280237 Isopropyl 3-amino-4-chlorobenzoate CAS No. 343773-02-4

Isopropyl 3-amino-4-chlorobenzoate

Cat. No. B1280237
M. Wt: 213.66 g/mol
InChI Key: MODGZMKPTCPKSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 3-amino-4-chlorobenzoate is a chemical compound with the CAS Number: 343773-02-4. It has a molecular weight of 213.66 . The IUPAC name for this compound is isopropyl 3-amino-4-chlorobenzoate .


Molecular Structure Analysis

The InChI code for Isopropyl 3-amino-4-chlorobenzoate is 1S/C10H12ClNO2/c1-6(2)14-10(13)7-3-4-8(11)9(12)5-7/h3-6H,12H2,1-2H3 .


Physical And Chemical Properties Analysis

Isopropyl 3-amino-4-chlorobenzoate is a solid at room temperature. It should be stored in a refrigerator .

Scientific Research Applications

  • Synthesis and Antimalarial Evaluation : Isopropyl [(4-chlorophenyl)amino]iminomethylcarbamimidate, a compound related to isopropyl 3-amino-4-chlorobenzoate, has been synthesized and evaluated as a potential antimalarial agent. This compound showed promising activity against Plasmodium lophurae in turkeys, indicating its potential in antimalarial research (Warner, Lynch, Meszoely, & Dykstra, 1977).

  • Chemotaxis of Pseudomonas Putida : Research on chlorinated benzoates, such as 3-chlorobenzoate and 4-chlorobenzoate, demonstrates that these compounds are chemoattractants for Pseudomonas putida. This highlights the role of such compounds in microbial chemotaxis, which is a key factor in environmental remediation and biological waste treatment processes (Harwood, Parales, & Dispensa, 1990).

  • Kinetics in Methanogenic Environments : The kinetic parameters associated with the microbial dehalogenation of haloaromatic substrates, including compounds similar to isopropyl 3-amino-4-chlorobenzoate, were studied in methanogenic environments. This research contributes to understanding the biodegradation processes of halogenated compounds, which is crucial in environmental biotechnology and pollution control (Suflita, Robinson, & Tiedje, 1983).

  • Pharmacological Review of Chlorogenic Acid : Chlorogenic acid, which is structurally related to isopropyl 3-amino-4-chlorobenzoate, has been extensively reviewed for its biological and pharmacological effects. This compound is found in green coffee extracts and tea and has been associated with antioxidant, hepatoprotective, cardioprotective, and other therapeutic roles (Naveed et al., 2018).

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, H335. The precautionary statement is P261 .

properties

IUPAC Name

propan-2-yl 3-amino-4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-6(2)14-10(13)7-3-4-8(11)9(12)5-7/h3-6H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODGZMKPTCPKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503612
Record name Propan-2-yl 3-amino-4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 3-amino-4-chlorobenzoate

CAS RN

343773-02-4
Record name Propan-2-yl 3-amino-4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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